MC-Ala-Ala-Asn-PAB-PNP

ADC linker activation carbonate ester conjugation payload coupling efficiency

MC-Ala-Ala-Asn-PAB-PNP (CAS: 1638970-45-2, MW: 737.71) is a heterobifunctional ADC linker with a PNP-activated carbonate ester for direct amine payload conjugation without separate activation steps. The Ala-Ala-Asn tripeptide confers dual protease recognition (cathepsin B and legumain), distinct from standard Val-Cit linkers. Release of p-nitrophenol enables spectrophotometric reaction tracking at λ≈400 nm.

Molecular Formula C34H39N7O12
Molecular Weight 737.7 g/mol
Cat. No. B15139925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Ala-Ala-Asn-PAB-PNP
Molecular FormulaC34H39N7O12
Molecular Weight737.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
InChIInChI=1S/C34H39N7O12/c1-20(36-28(43)6-4-3-5-17-40-29(44)15-16-30(40)45)31(46)37-21(2)32(47)39-26(18-27(35)42)33(48)38-23-9-7-22(8-10-23)19-52-34(49)53-25-13-11-24(12-14-25)41(50)51/h7-16,20-21,26H,3-6,17-19H2,1-2H3,(H2,35,42)(H,36,43)(H,37,46)(H,38,48)(H,39,47)/t20-,21-,26-/m0/s1
InChIKeyUZCNUSRZZPELJW-WOVHNISZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Ala-Ala-Asn-PAB-PNP: Enzyme-Cleavable ADC Linker with Self-Immolative PAB-PNP Architecture


MC-Ala-Ala-Asn-PAB-PNP (CAS: 1638970-45-2) is a heterobifunctional peptide-based cleavable linker designed for antibody-drug conjugate (ADC) synthesis and tumor microenvironment-specific prodrug activation . The molecule comprises a maleimidocaproyl (MC) conjugation handle, an Ala-Ala-Asn tripeptide substrate sequence, and a para-aminobenzyl (PAB) self-immolative spacer terminated with a para-nitrophenyl (PNP) activated carbonate ester . The PNP group serves as an excellent leaving group for efficient payload attachment, while the PAB spacer enables traceless drug release upon enzymatic triggering via 1,6-elimination . The molecular formula is C34H39N7O12 with a molecular weight of 737.71 g/mol, and the compound is supplied with purity specifications of ≥95% to >98% depending on the vendor [1].

Why MC-Ala-Ala-Asn-PAB-PNP Cannot Be Interchanged with MC-Val-Cit-PAB or Generic Dipeptide Linkers


Within the ADC linker landscape, simple substitution of peptide sequences is not pharmacologically neutral. The Ala-Ala-Asn tripeptide motif in this compound confers distinct protease recognition specificity compared to the industry-standard Val-Cit dipeptide sequence [1]. While Val-Cit linkers are cleaved by both cathepsin B and cathepsin L, the presence of the Asn residue in the P1 position of Ala-Ala-Asn introduces differential susceptibility to legumain (asparaginyl endopeptidase), an enzyme also overexpressed in the tumor microenvironment [2]. Furthermore, the PNP-activated carbonate ester in MC-Ala-Ala-Asn-PAB-PNP provides a different conjugation reactivity profile compared to the hydroxyl-terminated MC-Ala-Ala-Asn-PAB (CAS 1638970-44-1), affecting coupling efficiency with amine-containing payloads [3]. The Ala-Ala-Asn-PAB scaffold has been explicitly claimed in patent literature (CN104147612A) for tumor microenvironment-specific activation, indicating that the specific tripeptide sequence confers a distinct intellectual property and functional profile relative to generic dipeptide linkers .

Quantitative Comparative Evidence: MC-Ala-Ala-Asn-PAB-PNP vs. MC-Ala-Ala-Asn-PAB and Val-Cit-PAB Linkers


Structural Differentiation: PNP Ester vs. Hydroxyl Terminus in MC-Ala-Ala-Asn-PAB Linker Family

MC-Ala-Ala-Asn-PAB-PNP contains a para-nitrophenyl (PNP) activated carbonate ester at the PAB terminus, whereas the closely related analog MC-Ala-Ala-Asn-PAB (CAS 1638970-44-1) terminates in a free hydroxymethyl group requiring separate activation before payload conjugation . The PNP group functions as an excellent leaving group with pKa of approximately 7.15 for the conjugate acid of the p-nitrophenolate anion, enabling direct and efficient carbamate bond formation with amine-containing payloads under mild conditions .

ADC linker activation carbonate ester conjugation payload coupling efficiency

Molecular Weight and Purity Specifications: Quantitative Procurement Benchmarks

MC-Ala-Ala-Asn-PAB-PNP has a defined molecular weight of 737.71 g/mol (C34H39N7O12) and is commercially available with purity specifications ranging from ≥95% to >98% across validated vendors [1]. The related analog MC-Ala-Ala-Asn-PAB (without PNP activation) has a molecular weight of 572.61 g/mol (C27H36N6O8), reflecting a mass difference of 165.10 g/mol attributable to the PNP carbonate moiety [2].

ADC linker procurement quality control specifications molecular weight verification

Tripeptide vs. Dipeptide Recognition: Ala-Ala-Asn Cleavage Specificity Compared to Val-Cit

The Ala-Ala-Asn tripeptide sequence in this linker is a substrate for multiple tumor-associated proteases including cathepsin B and legumain (asparaginyl endopeptidase), whereas the widely used Val-Cit dipeptide linker is primarily cleaved by cathepsin B and cathepsin L . The presence of an Asn residue at the P1 position introduces a distinct protease recognition element not present in Val-Cit linkers, potentially enabling cleavage by legumain which is overexpressed in various solid tumors [1].

protease selectivity cathepsin B cleavage legumain substrate

Plasma Stability: Superiority of Ala-Ala-Asn-PAB Linker Class Over Chemically Labile Alternatives

Enzymatically cleavable peptide linkers of the Ala-Ala-Asn-PAB class demonstrate superior plasma stability compared to chemically labile linkers such as acid-labile hydrazones and reducible disulfides, enabling prolonged circulation with reduced premature payload release [1]. The Ala-Ala-Asn-PAB linker scaffold is stable at neutral pH but susceptible to protease cleavage in the lysosomal compartment of target cells . In contrast, the Val-Cit-PAB linker class has been quantified with plasma half-lives of approximately 6.0 days in mice and 9.6 days in cynomolgus monkeys, establishing a reference baseline for peptide linker stability expectations .

plasma stability ADC pharmacokinetics enzymatic cleavage

Spectroscopic Monitoring Capability: PNP Chromophore Enables Real-Time Conjugation Tracking

The PNP (para-nitrophenyl) group in MC-Ala-Ala-Asn-PAB-PNP exhibits strong absorption at λ≈400 nm . Upon nucleophilic displacement of the PNP leaving group during payload conjugation, p-nitrophenol is released, which can be quantitatively monitored by UV-Vis spectroscopy. This property is absent in the hydroxyl-terminated MC-Ala-Ala-Asn-PAB analog (CAS 1638970-44-1) and in non-PNP-containing Val-Cit-PAB linkers without separate chromogenic derivatization .

conjugation monitoring UV-Vis spectroscopy quality control

Optimal Application Scenarios for MC-Ala-Ala-Asn-PAB-PNP in ADC Development and Targeted Prodrug Synthesis


Direct One-Step Conjugation of Amine-Containing Cytotoxic Payloads

The PNP-activated carbonate ester in MC-Ala-Ala-Asn-PAB-PNP enables direct conjugation with amine-containing payloads (e.g., MMAE, duocarmycin analogs, PBD dimers) without requiring a separate linker activation step . The PNP group serves as an efficient leaving group, and the release of p-nitrophenol can be monitored spectrophotometrically at λ≈400 nm to track reaction progress and confirm complete coupling . This eliminates the additional synthetic step required when using MC-Ala-Ala-Asn-PAB (hydroxyl-terminated), which must first be activated with bis(p-nitrophenyl)carbonate before payload attachment.

Tumor Microenvironment-Responsive ADC Development Leveraging Dual Protease Susceptibility

The Ala-Ala-Asn tripeptide sequence in MC-Ala-Ala-Asn-PAB-PNP is cleavable by cathepsin B, a lysosomal cysteine protease overexpressed in many solid tumors . Additionally, the presence of Asn at the P1 position confers potential susceptibility to legumain (asparaginyl endopeptidase), an alternative tumor-associated protease [1]. This dual protease recognition profile may provide a functional advantage in tumor types where cathepsin B expression is heterogeneous or where compensatory protease pathways operate, as suggested by studies demonstrating that cathepsin B knockout does not abolish Val-Cit linker processing [1].

Synthesis of Enzyme-Activatable Fluorescent Probes and Smart Molecular Imaging Agents

MC-Ala-Ala-Asn-PAB-PNP functions as a self-immolative linker substrate suitable for constructing protease-activatable fluorescent probes . The PAB spacer undergoes 1,6-elimination upon enzymatic cleavage of the tripeptide sequence, releasing an attached fluorophore or imaging agent from its quenched or caged state. The PNP chromophore (λ≈400 nm) provides an internal spectroscopic handle for verifying linker integrity and quantifying probe loading during synthesis . Applications include cathepsin B activity imaging in tumor models and real-time monitoring of lysosomal protease function in live cells.

Preclinical ADC Candidates Requiring Validated Batch-to-Batch Purity and Defined Molecular Weight Specifications

For ADC development programs transitioning from discovery to preclinical evaluation, MC-Ala-Ala-Asn-PAB-PNP is available from multiple vendors with defined purity specifications of ≥95% to >98% and a precisely characterized molecular weight of 737.71 g/mol [2]. This enables accurate stoichiometric calculations for drug-to-antibody ratio (DAR) control and conjugation yield optimization. The compound's specifications support reproducible synthesis of homogeneous ADCs, a critical requirement for robust pharmacokinetic and efficacy studies in animal models.

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